molecular formula C16H14ClNO2 B5234246 1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one

1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one

Cat. No. B5234246
M. Wt: 287.74 g/mol
InChI Key: YOTOZCOBUCJFPA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, also known as Clomiphene, is a nonsteroidal fertility drug used to treat infertility in women. It is also used in the treatment of male infertility, hypogonadism, and oligospermia. Clomiphene is a selective estrogen receptor modulator (SERM) that works by blocking estrogen receptors in the hypothalamus, which in turn stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.

Mechanism of Action

1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one works by blocking estrogen receptors in the hypothalamus, which in turn stimulates the release of FSH and LH from the pituitary gland. FSH and LH then stimulate the ovaries to produce mature follicles and ovulation in women, and testosterone production in men.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to increase the levels of FSH and LH in the body, which in turn stimulates ovulation in women and testosterone production in men. It has also been shown to increase the levels of estradiol and progesterone in women, which are important hormones for fertility.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low cost. However, it also has some limitations, including its potential for toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, including its potential use in the treatment of other hormonal disorders, its potential for use in combination with other fertility drugs, and its potential for use in the development of male contraceptives. Further research is also needed to better understand the long-term effects of 1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one use and its potential for toxicity.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one involves the condensation of 4-chloroacetophenone with 4-methoxyaniline in the presence of an acid catalyst. The resulting intermediate is then reacted with propionaldehyde in the presence of a base to yield 1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been extensively studied for its efficacy in the treatment of infertility in both men and women. It has also been studied for its potential use in the treatment of polycystic ovary syndrome (PCOS), endometriosis, and other hormonal disorders.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-11,18H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTOZCOBUCJFPA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propene-1-one, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)amino-

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